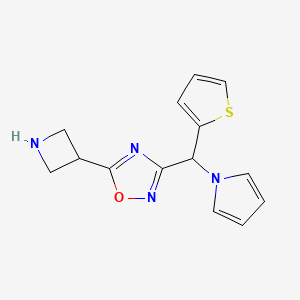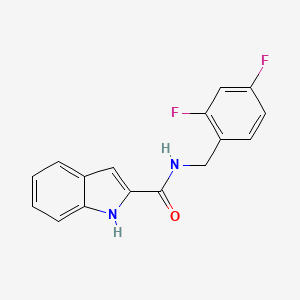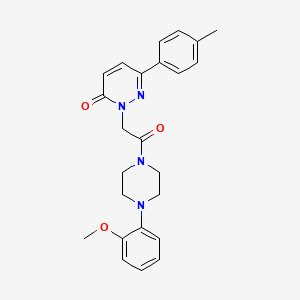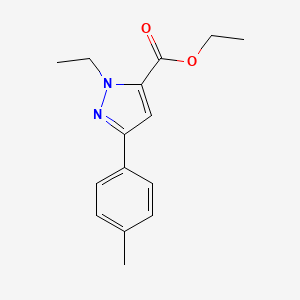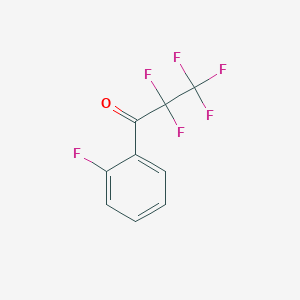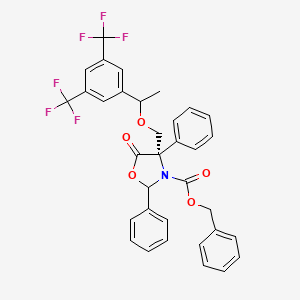
(2R,4S)-Benzyl 4-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique oxazolidine ring structure, which is known for its stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazolidine Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: This step involves the benzylation of the oxazolidine ring, usually through a nucleophilic substitution reaction.
Attachment of the Trifluoromethyl Phenyl Group: This is typically done via an etherification reaction, where the phenyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzyl and trifluoromethyl phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, the compound’s potential as a pharmacophore is explored, particularly in the design of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Benzyl 4-((®-1-(3,5-dichlorophenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
- (2R,4S)-Benzyl 4-((®-1-(3,5-dimethylphenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate
Uniqueness
Compared to similar compounds, (2R,4S)-Benzyl 4-((®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate stands out due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity. These groups also contribute to the compound’s unique pharmacological properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C34H27F6NO5 |
|---|---|
Molecular Weight |
643.6 g/mol |
IUPAC Name |
benzyl (4S)-4-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H27F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29H,20-21H2,1H3/t22?,29?,32-/m1/s1 |
InChI Key |
ONRYCBHEXIXNBB-OXZXHNBXSA-N |
Isomeric SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


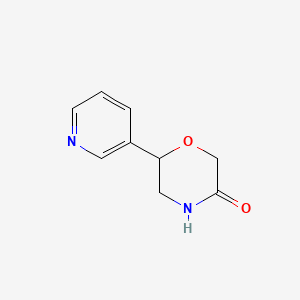
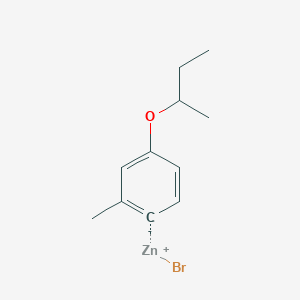
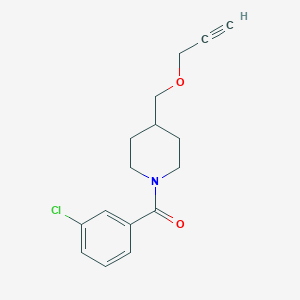

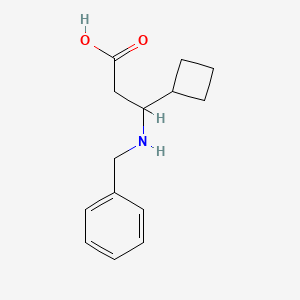
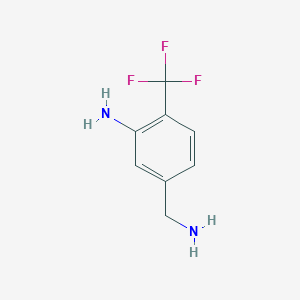
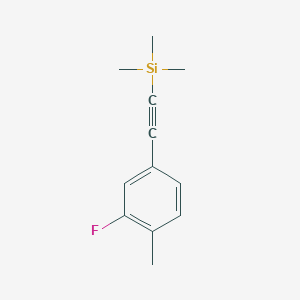
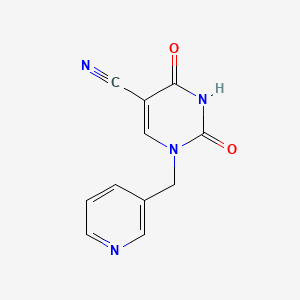
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
